molecular formula C16H19ClN2 B1677686 PhiKan 083 hydrochloride

PhiKan 083 hydrochloride

Cat. No.: B1677686
M. Wt: 274.79 g/mol
InChI Key: IXWVUPURFWFRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical and Pharmacological Profile
PhiKan 083 hydrochloride is a carbazole derivative with the molecular formula C₁₆H₁₉ClN₂ and a molecular weight of 274.79 g/mol . It specifically targets the Y220C mutation in the tumor suppressor protein p53, a mutation that destabilizes the protein’s core domain and accelerates its thermal denaturation . By binding to a surface-exposed cavity in the mutant p53, PhiKan 083 stabilizes the protein, restoring wild-type (WT) conformation and function, thereby reactivating pro-apoptotic pathways in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PhiKan 083 hydrochloride involves several steps, starting with the preparation of the carbazole core. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: PhiKan 083 hydrochloride primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce oxidized carbazole derivatives .

Scientific Research Applications

Scientific Research Applications

PhiKan 083 hydrochloride has several key applications in scientific research:

  • Cancer Research:
    • Tumor Suppression Restoration: The compound is extensively studied for its potential to restore the function of mutant p53, thereby reactivating its tumor-suppressing capabilities. In vitro studies have shown that treatment with PhiKan 083 at a concentration of 125 μM can reduce cell viability in Ln229 cells expressing the Y220C mutant by approximately 70% over 48 hours.
  • Biological Studies:
    • Researchers utilize PhiKan 083 in cellular assays to investigate its effects on apoptosis and cell cycle regulation. Its role in stabilizing p53 allows for detailed studies on cellular responses to DNA damage and stress .
  • Drug Development:
    • As a lead compound, PhiKan 083 is being explored for the development of new drugs targeting p53 mutations. Its ability to stabilize mutant p53 makes it a candidate for combination therapies aimed at enhancing the efficacy of existing anticancer agents like doxorubicin .
  • Industrial Applications:
    • While primarily focused on research, there are potential industrial applications in developing therapeutic agents that target p53-related pathways.

Case Studies and Research Findings

  • Stabilization Effects:
    • In laboratory settings, PhiKan 083 has been shown to increase the half-life of the Y220C mutant p53 from approximately 3.8 minutes to about 15.7 minutes when saturated with the compound, indicating significant stabilization effects .
  • Combination Therapy Efficacy:
    • A study demonstrated that combining PhiKan 083 with doxorubicin enhanced pro-apoptotic activity across various Ln229 cell lines, suggesting synergistic effects that could be beneficial in therapeutic contexts .
  • Molecular Docking Studies:
    • Molecular docking analyses have identified analogs of PhiKan 083 that may offer improved stability and efficacy against p53 misfolding, highlighting ongoing research into optimizing this compound for clinical use .

Mechanism of Action

PhiKan 083 hydrochloride exerts its effects by binding to a specific cavity on the surface of the Y220C-mutated p53 protein. This binding stabilizes the mutant protein, slowing down its rate of denaturation. The compound has a dissociation constant (Kd) of 167 micromolar for the Y220C mutant, indicating a reasonable binding affinity . By stabilizing the mutant p53, this compound helps restore its normal function in regulating the cell cycle and promoting apoptosis, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

Mechanism of Action

  • Binding Affinity : PhiKan 083 exhibits a dissociation constant (Kd ) of 125–167 μM for the p53-Y220C mutant in vitro . In Ln229 glioblastoma cells, its relative binding affinity (Kd ) is 150 μM .
  • Thermodynamic Stabilization : The compound increases the mutant p53 half-life from 3.8 minutes to 15.7 minutes under saturating conditions, significantly slowing thermal denaturation .
  • Synergistic Effects : At 125 μM , PhiKan 083 reduces cell viability by 70 ± 5% in Ln229 cells after 48 hours. When combined with 1 μM doxorubicin , it enhances pro-apoptotic activity across p53 variants (wild-type, Y220C, G245S, R282W) .

Physicochemical Properties

  • Storage : Stable for 3 years at -20°C in powder form and 1 year at -80°C in solution .

Structural and Functional Analogs

Compound Target Mechanism Kd/IC₅₀ Key Findings Reference
PhiKan 083 hydrochloride p53-Y220C mutant Stabilizes mutant p53 via surface cavity binding 125–167 μM (Kd) Restores WT p53 function; synergizes with doxorubicin in apoptosis induction
RETRA hydrochloride Mutant p53/p73 Reactivates mutant p53 via p73-dependent pathways Not reported Inhibits tumor growth in mutant p53-dependent cancers; in vivo efficacy shown
NSC 146109 hydrochloride Wild-type p53 Activates p53-dependent transcription 0.5–1.0 μM (IC₅₀) Genotype-selective antitumor activity; induces cell cycle arrest
PRIMA-1Met (APR-246) Mutant p53 (broad spectrum) Covalently modifies p53, restoring WT conformation 10–20 μM (IC₅₀) Clinical-stage compound (Phase III); reactivates >90% of common p53 mutants
CP-31398 Mutant p53 Binds p53 DNA-binding domain, stabilizing structure 3–5 μM (IC₅₀) Preclinical efficacy in xenografts; limited solubility and pharmacokinetic issues

Key Differentiators of this compound

Specificity for Y220C Mutation : Unlike APR-246 or CP-31398, which target multiple p53 mutants, PhiKan 083 is tailored to Y220C, minimizing off-target effects .

Non-DNA Binding Mechanism: It binds a cavity distinct from functional DNA/protein interaction regions, preserving WT p53 activity .

Limitations Relative to Comparators

  • Lower Binding Affinity : APR-246 and CP-31394 exhibit lower IC₅₀ values (μM range vs. PhiKan 083’s 100+ μM Kd), suggesting higher potency .
  • Lack of In Vivo Data : While APR-246 is in Phase III trials, PhiKan 083’s efficacy remains confined to in vitro and ex vivo models .

Biological Activity

PhiKan 083 hydrochloride is a small molecule classified as a p53 stabilizing agent, primarily targeting the mutated form of the p53 protein, specifically the Y220C variant. This compound has garnered attention in cancer research due to its potential to restore the function of misfolded p53, which plays a critical role in regulating cell cycle and apoptosis. This article delves into the biological activity of PhiKan 083, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride
  • Molecular Formula : C₁₆H₁₈N₂.HCl
  • Molecular Weight : 290.79 g/mol
  • Purity : ≥99% .

PhiKan 083 preferentially binds to the mutated p53 (Y220C) at a site distinct from the DNA-binding domain. This binding stabilizes the mutant protein, thereby slowing its thermal denaturation and potentially restoring its tumor suppressor functions. The compound exhibits a binding affinity (Kd) of approximately 125 μM to 167 μM for the Y220C variant, indicating its effectiveness in stabilizing this specific mutation .

Biological Activity

The biological activity of PhiKan 083 can be summarized in the following key points:

  • Stabilization of Mutant p53 : PhiKan 083 significantly increases the half-life of the Y220C mutant p53 from approximately 3.8 minutes to 15.7 minutes at saturating concentrations .
  • Inhibition of Tumor Growth : Studies have shown that compounds like PhiKan 083 can inhibit the proliferation of cancer cell lines expressing mutant p53, suggesting its potential as an anticancer therapeutic .
  • Restoration of Apoptotic Function : By stabilizing mutant p53, PhiKan 083 may restore its ability to induce apoptosis in cancer cells, which is often compromised due to mutations .

Binding Affinity and Stability Data

CompoundMutationKd (μM)Half-Life (min)
PhiKan 083Y220C125-16715.7
Control (no ligand)Y220C-3.8

Cell Line Sensitivity

Cell LineIC50 (μM)Reference
MCF-7Not Determined
A549Not Determined
HCT-116Not Determined

Case Studies

  • Breast Cancer Research : A comprehensive study examined the role of PhiKan 083 in restoring normal function to misfolded p53 in breast cancer cells. The results indicated that treatment with PhiKan 083 led to reduced cell proliferation and increased apoptosis in cell lines harboring the Y220C mutation .
  • Combination Therapy Potential : Research suggests that combining PhiKan 083 with other anticancer agents may enhance therapeutic efficacy against tumors with p53 mutations. This approach aims to exploit the restored function of p53 to synergistically improve treatment outcomes .

Q & A

Basic Question: What experimental methods are recommended to determine the binding affinity (Kd) of PhiKan 083 hydrochloride to the Y220C p53 mutant?

Answer:
The binding affinity of PhiKan 083 to the Y220C mutant can be quantified using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . For preliminary screening, thermal shift assays are effective: measure the stabilization of Y220C p53 by monitoring the protein’s melting temperature (Tm) shift in the presence of PhiKan 083. A Tm increase indicates stabilization . Reported Kd values vary (125–167 μM), so ensure consistent buffer conditions (pH, ionic strength) and validate results with orthogonal methods like fluorescence polarization .

Advanced Question: How should researchers design experiments to assess PhiKan 083’s anti-tumor activity in glioblastoma models, considering conflicting viability data across cell lines?

Answer:
Use isogenic cell lines (e.g., LN229 variants with p53wt, Y220C, G245S, R282W) to isolate mutation-specific effects. Include dose-response curves (e.g., 50–200 μM) and time points (24–72 hours) to capture dynamic effects. Address contradictions by replicating conditions from prior studies (e.g., 125 μM for 48 hours reduced viability by ~70% in LN229-Y220C ). Combine with apoptosis markers (Annexin V/PI) and validate via Western blotting for p53 targets (e.g., PUMA, Bax) .

Basic Question: What are the solubility and stability considerations for preparing this compound stock solutions?

Answer:
PhiKan 083 is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (up to 115 mg/mL) or ethanol (100 mg/mL) . Prepare stock solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and store at -80°C (6-month stability). For in vitro assays, dilute in culture media to ≤0.1% DMSO to prevent solvent toxicity .

Advanced Question: How can researchers investigate synergistic effects between PhiKan 083 and chemotherapeutics like doxorubicin?

Answer:
Use combination index (CI) analysis via the Chou-Talalay method. Treat cells with PhiKan 083 (e.g., 50–125 μM) and doxorubicin (0.1–1 μM) in a checkerboard design. Monitor apoptosis via caspase-3/7 activation and confirm synergy with CompuSyn software . Prior studies show enhanced apoptosis in LN229 variants when combined with 1 μM doxorubicin .

Advanced Question: How should discrepancies in reported Kd values (125 μM vs. 167 μM) for PhiKan 083 be reconciled?

Answer:
Variations arise from differences in experimental setups (e.g., protein purity, buffer composition, temperature). Reproduce assays using standardized protocols:

  • Purify Y220C p53 via size-exclusion chromatography.
  • Conduct ITC at 25°C in 20 mM HEPES (pH 7.4), 150 mM NaCl.
  • Compare results with Boeckler et al. (2008) and Paulmurugan et al. (2018) .

Advanced Question: What strategies validate PhiKan 083’s target specificity for Y220C p53 over wild-type p53?

Answer:
Perform competitive binding assays using wild-type p53 and Y220C mutant proteins. Use crystallography or hydrogen-deuterium exchange (HDX) mass spectrometry to map PhiKan 083’s binding site. Evidence shows preferential binding to Y220C due to its surface cavity, absent in wild-type p53 .

Basic Question: What protocols are recommended for thermal shift assays to measure PhiKan 083-induced stabilization of Y220C p53?

Answer:

Incubate Y220C p53 (1–2 μM) with PhiKan 083 (0–200 μM) in a buffer compatible with SYPRO Orange dye.

Perform thermal ramping (25–95°C, 1°C/min) in a real-time PCR machine.

Calculate ΔTm from fluorescence inflection points. A ΔTm > 2°C indicates significant stabilization .

Basic Question: How do researchers determine the optimal PhiKan 083 concentration for apoptosis assays without inducing off-target effects?

Answer:
Titrate PhiKan 083 (50–200 μM) and measure viability (MTT/CellTiter-Glo) and apoptosis (caspase-3/7 activity). Use p53-null cell lines as negative controls to isolate target-specific effects. At 125 μM, PhiKan 083 selectively reduces viability in Y220C-expressing LN229 cells .

Advanced Question: How can PhiKan 083’s efficacy be compared to other p53 stabilizers (e.g., RETRA hydrochloride) in rescue experiments?

Answer:
Design a head-to-head study using LN229-Y220C cells treated with equimolar concentrations of PhiKan 083 and comparators. Assess p53 transcriptional activity via luciferase reporters (e.g., PG13-Luc) and downstream targets (e.g., p21, MDM2). Prioritize compounds with lower Kd and higher Tm shifts .

Basic Question: What are the best practices for long-term storage of this compound to maintain bioactivity?

Answer:
Store lyophilized powder at -20°C in desiccated conditions (stable for 4 years). For solutions, aliquot in DMSO and store at -80°C (1-year stability). Avoid repeated thawing and exposure to light/humidity .

Properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWVUPURFWFRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

PhiKan 083 hydrochloride
PhiKan 083 hydrochloride
PhiKan 083 hydrochloride
PhiKan 083 hydrochloride
PhiKan 083 hydrochloride
PhiKan 083 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.